

Mechanism of Action of (-)-Pinoresinol 4-Oglucoside: A Technical Guide

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Compound of Interest		
Compound Name:	(-)-Pinoresinol 4-O-glucoside	
Cat. No.:	B15578833	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol 4-O-β-D-glucopyranoside, a lignan glycoside predominantly found in plants such as prunes (Prunus domestica), has attracted considerable scientific attention for its wide array of pharmacological activities.[1][2] This technical document provides an in-depth analysis of the compound's mechanism of action, with a focus on its antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective properties.[1][2] We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

(-)-Pinoresinol 4-O-glucoside is a bioactive lignan that has demonstrated significant therapeutic potential in various preclinical models.[3] Its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, anti-hyperglycemic, hepatoprotective, and neuroprotective effects, makes it a compelling candidate for further investigation and development.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, providing a foundation for future research and clinical exploration.



Quantitative Data Summary

The biological activities of **(-)-Pinoresinol 4-O-glucoside** have been quantified in a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings, offering a comparative overview of its potency.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory

Activity

Activity Assessed	Assay	Result (IC₅₀ or Total Capacity)
Antioxidant	Ferric Reducing Antioxidant Power (FRAP)	Total Antioxidant Capacity: 418.47 μmol/g (as Ascorbic Acid)[1][4][5]
Antioxidant	2,2'-azino-bis(3- ethylbenzothiazoline-6-sulfonic acid) (ABTS)	Total Antioxidant Capacity: 1091.3 μmol/g (as Ascorbic Acid)[1][4][5]
Antioxidant	2,2'-azino-bis(3- ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging	IC50: 34.5 μg/mL[1][3][6]
Antioxidant	1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging	IC50: 44.2 μg/mL[1][3][6]
Enzyme Inhibition	α-glucosidase Inhibition	IC50: 48.13 μg/mL[1][4][5][6]

Table 2: In Vivo Biological Effects



Biological Effect	Model	Dosage	Key Findings
Anti-hyperglycemic	Streptozotocin- Induced Diabetes in Mice	50 mg/kg b.w. (oral)	37.83% decrease in serum glucose; 25.37% increase in insulin levels.[1][4][5]
Hepatoprotective	CCl ₄ -induced hepatotoxicity in mice	50 mg/kg b.w. (oral)	Significant reduction in serum AST and ALT levels.[1][4][6]

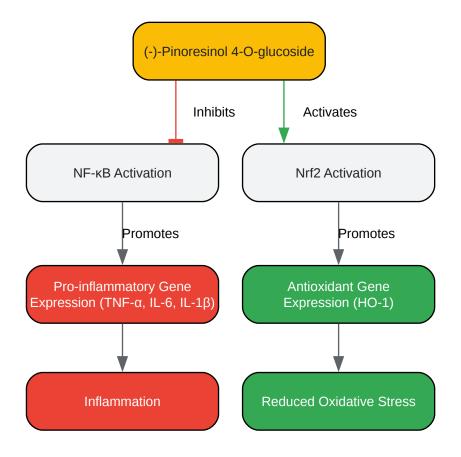
Core Signaling Pathways and Mechanisms of Action

(-)-Pinoresinol 4-O-glucoside and its aglycone, pinoresinol, exert their biological effects by modulating several critical cellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling: NF-kB and Nrf2/HO-1 Pathways

The anti-inflammatory and antioxidant activities of **(-)-Pinoresinol 4-O-glucoside** are largely mediated through its influence on the NF-κB and Nrf2/HO-1 signaling pathways.[1][3][7] The compound has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] By suppressing the NF-κB pathway, it effectively mitigates the inflammatory response.[1][7] Concurrently, it is suggested to activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[1][7] Activation of Nrf2 leads to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1), which helps to counteract oxidative damage.[7]





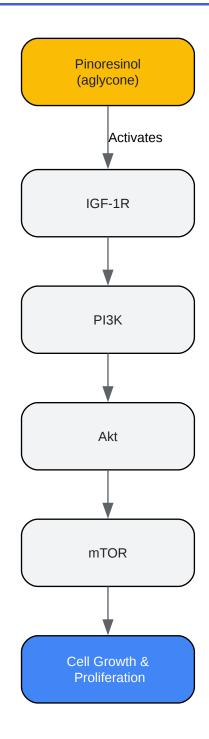
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Anti-inflammatory and antioxidant signaling pathways.

Regulation of Cell Growth: PI3K/Akt/mTOR Signaling

The aglycone of **(-)-Pinoresinol 4-O-glucoside**, pinoresinol, has been demonstrated to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] This interaction can lead to the activation of the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, and survival.[1] The activation of this pathway has been linked to the promotion of myoblast proliferation.[1]





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Pinoresinol-mediated activation of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (-)-**Pinoresinol 4-O-glucoside**'s biological activities.



In Vitro Assays

This assay quantifies the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which exhibits an intense blue color.[1]

- Reagents:
 - Acetate Buffer (300 mM, pH 3.6)
 - TPTZ Solution (10 mM in 40 mM HCl)
 - Ferric Chloride (FeCl₃) Solution (20 mM)
 - FRAP Reagent: A freshly prepared mixture of acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio, warmed to 37°C before use.[1]
 - Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.
- Procedure:
 - Add 20 μL of the sample or standard to a 96-well plate.
 - Add 180 μL of the FRAP reagent to each well.
 - Incubate at 37°C for 30 minutes.
 - Measure the absorbance at 593 nm.
 - Calculate the FRAP value based on the standard curve.

This assay is used to determine the inhibitory effect of a compound on α -glucosidase, an enzyme involved in carbohydrate digestion.

- Reagents:
 - α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.
 - p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

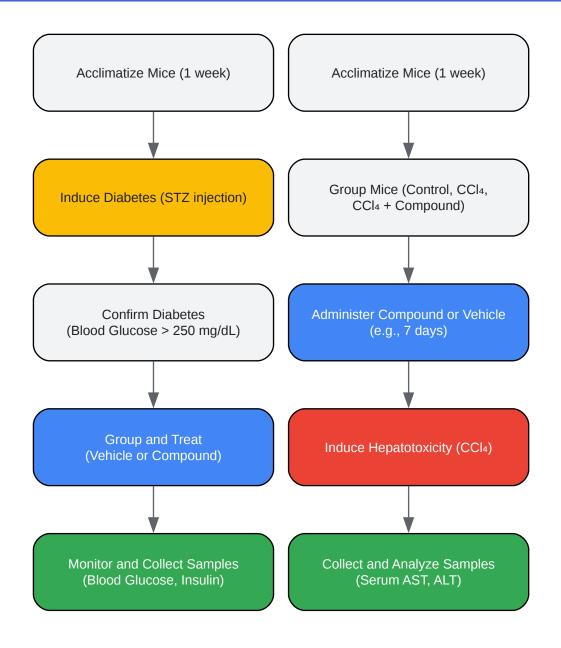


- Stop solution (e.g., 0.1 M Na₂CO₃).
- Positive Control: Acarbose.[1]
- Procedure:
 - In a 96-well plate, add 50 μL of the sample or positive control at various concentrations.[1]
 - \circ Add 100 μL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[1]
 - Initiate the reaction by adding 50 μL of the pNPG substrate solution.[1]
 - Incubate at 37°C for 20 minutes.[1]
 - Stop the reaction by adding 50 μL of the stop solution.[1]
 - Measure the absorbance at 405 nm.
 - Calculate the percentage of inhibition and the IC50 value.

In Vivo Models

This model is utilized to assess the anti-hyperglycemic effects of compounds in a type 1 diabetes model.[1]





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